1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-(thiophen-2-yl)ethan-1-one
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Overview
Description
1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-(thiophen-2-yl)ethan-1-one is a heterocyclic compound that contains both thiazole and thiophene rings These rings are known for their diverse biological activities and are commonly found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-(thiophen-2-yl)ethan-1-one typically involves the formation of the thiazole and thiophene rings followed by their coupling with an azetidine moiety. One common synthetic route includes:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Formation of Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling with Azetidine: The final step involves the coupling of the thiazole and thiophene rings with an azetidine moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe for studying biological processes involving thiazole and thiophene rings.
Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-(thiophen-2-yl)ethan-1-one is likely related to its ability to interact with biological targets through its thiazole and thiophene rings. These rings can engage in various interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with proteins and other biomolecules. The azetidine moiety may also contribute to the compound’s activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-thiazole derivatives: Known for their antimicrobial, anti-inflammatory, and anticancer activities.
Thiophene derivatives: Known for their applications in organic electronics, as well as their antimicrobial and anti-inflammatory properties.
Azetidine derivatives: Known for their potential as enzyme inhibitors and their use in medicinal chemistry.
Uniqueness
1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-(thiophen-2-yl)ethan-1-one is unique due to the combination of thiazole, thiophene, and azetidine rings in a single molecule. This unique structure may confer distinct biological activities and properties that are not observed in compounds containing only one or two of these rings.
Properties
IUPAC Name |
1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c15-11(6-10-2-1-4-17-10)14-7-9(8-14)16-12-13-3-5-18-12/h1-5,9H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSFFLQJWMLABH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CS2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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